Imidazo[1,2-b]pyridazin-6-amine
Description
Historical Context and Evolution of Imidazo[1,2-b]pyridazine (B131497) Research (1966-Present)
The exploration of the imidazo[1,2-b]pyridazine core dates back to 1966, marking the beginning of a journey that would see this heterocyclic system become a focal point of intensive research. nih.gov Early investigations laid the groundwork for understanding the fundamental chemistry and reactivity of this scaffold. However, it was the turn of the 21st century that witnessed a significant renaissance in imidazo[1,2-b]pyridazine research, largely catalyzed by the discovery and success of the multi-targeted kinase inhibitor, ponatinib (B1185). nih.gov This event triggered a surge of interest, prompting medicinal chemists to revisit and expand upon this versatile framework, leading to the development of a vast library of derivatives with a wide spectrum of biological activities.
Significance of the Imidazo[1,2-b]pyridazine Core as a Privileged Scaffold
The designation of the imidazo[1,2-b]pyridazine core as a privileged scaffold is not without merit. This bicyclic aromatic system, composed of a fused imidazole (B134444) and pyridazine (B1198779) ring, possesses a unique combination of structural and electronic features that make it an ideal candidate for drug design. Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets. Furthermore, the presence of multiple nitrogen atoms allows for a range of hydrogen bonding interactions, a critical factor in molecular recognition and binding affinity. The scaffold's synthetic tractability also contributes to its privileged status, enabling the generation of diverse chemical libraries for screening and optimization. nih.gov
Overview of Therapeutic Applications and Biological Activities of Imidazo[1,2-b]pyridazine Derivatives
The inherent structural advantages of the imidazo[1,2-b]pyridazine scaffold have been harnessed to develop compounds with a remarkable breadth of therapeutic applications. nih.gov These derivatives have demonstrated significant potential in addressing a wide range of human diseases, underscoring the scaffold's importance in modern medicinal chemistry.
The most prominent and well-documented application of imidazo[1,2-b]pyridazine derivatives lies in the field of oncology. nih.gov The scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Ponatinib , a prime example, is a powerful multi-tyrosine kinase inhibitor. It was specifically designed to overcome the T315I "gatekeeper" mutation in the BCR-ABL kinase, a common cause of resistance to other tyrosine kinase inhibitors used in the treatment of chronic myeloid leukemia (CML). nih.govnih.gov Beyond BCR-ABL, ponatinib also exhibits potent inhibitory activity against other key oncogenic kinases, including RET and KIT. nih.gov
Research has expanded to explore other kinase targets. Derivatives of imidazo[1,2-b]pyridazine have been developed as inhibitors of mTOR (mammalian target of rapamycin), a crucial regulator of cell growth and proliferation. researchgate.net For instance, certain diaryl urea (B33335) derivatives of imidazo[1,2-b]pyridazine have shown significant antiproliferative activity against non-small cell lung cancer cell lines, with IC50 values in the nanomolar range. researchgate.net
Furthermore, imidazo[1,2-b]pyridazine-based compounds have been identified as potent inhibitors of Haspin kinase , a key regulator of mitosis, and transforming growth factor-β activated kinase 1 (TAK1) , which is implicated in the survival of multiple myeloma cells. nih.govacs.org
| Compound Class/Example | Target Kinase(s) | Therapeutic Area | Key Findings |
| Ponatinib | BCR-ABL (including T315I mutant), RET, KIT | Chronic Myeloid Leukemia, Thyroid Cancer | Overcomes resistance to other tyrosine kinase inhibitors. |
| Diaryl urea derivatives | mTOR | Non-Small Cell Lung Cancer | Potent antiproliferative activity with nanomolar IC50 values. |
| Imidazo[1,2-b]pyridazine derivatives | Haspin Kinase | Cancer | Potent and selective inhibitors of mitotic progression. |
| 6-substituted morpholine (B109124)/piperazine (B1678402) imidazo[1,2-b]pyridazines | TAK1 | Multiple Myeloma | Inhibit TAK1 at nanomolar concentrations, leading to cancer cell death. |
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the development of agents to combat infectious diseases.
In the realm of antibacterial research, derivatives of imidazo[1,2-b]pyridazine have shown promising activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov
The antiviral potential of this scaffold has also been explored. Notably, certain 2-aminoimidazo[1,2-b]pyridazine derivatives have demonstrated broad-spectrum activity against a range of human picornaviruses, including human rhinovirus (the common cold virus). nih.gov
Furthermore, in the fight against parasitic diseases, imidazo[1,2-b]pyridazine compounds have emerged as potent inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). These compounds have been shown to effectively reduce the parasite burden in in vivo models of acute toxoplasmosis. nih.gov
| Anti-infective Area | Pathogen | Target/Mechanism | Example/Key Finding |
| Antibacterial | Mycobacterium tuberculosis | Not specified | Active against the causative agent of tuberculosis. |
| Antiviral | Human Picornaviruses (e.g., Rhinovirus) | Not specified | Broad-spectrum activity demonstrated by 2-aminoimidazo[1,2-b]pyridazine derivatives. |
| Antiparasitic | Toxoplasma gondii | Calcium-Dependent Protein Kinase 1 (TgCDPK1) | Potent inhibition leading to reduced parasite burden in acute toxoplasmosis. |
The imidazo[1,2-b]pyridazine scaffold has also been investigated for its potential in modulating inflammatory pathways. Derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Research in this area has explored the inhibition of key inflammatory mediators, highlighting another facet of this versatile chemical structure.
The application of imidazo[1,2-b]pyridazine derivatives in the complex field of neurological disorders is a growing area of research. These compounds have shown potential as modulators of processes involved in neurodegenerative diseases . nih.gov
A significant focus has been on Alzheimer's disease. Researchers have synthesized and evaluated imidazo[1,2-b]pyridazine derivatives as ligands for β-amyloid plaques, the hallmark pathological feature of Alzheimer's disease. Certain derivatives have exhibited high binding affinity for these plaques, suggesting their potential as imaging agents for diagnosis or as therapeutic agents to interfere with plaque formation. acs.org The core has also been explored for its antineuropathic properties. nih.gov
Metabolic Disorder Management
Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown potential in the management of metabolic disorders. nih.gov Research has indicated that certain compounds based on this structure exhibit antidiabetic properties. researchgate.net The versatility of the imidazo[1,2-b]pyridazine core allows for modifications that can modulate its biological activity, making it a promising framework for the design of novel therapeutic agents targeting metabolic diseases. nih.gov
Radiotracers and Imaging Agents
The unique structure of imidazo[1,2-b]pyridazines has been leveraged in the development of radiotracers and imaging agents, particularly for neurodegenerative diseases like Alzheimer's. nih.gov These compounds are designed to bind to specific targets in the brain, such as β-amyloid plaques, which are a hallmark of the disease. nih.gov
A notable example is the development of imidazo[1,2-b]pyridazine derivatives as potential ligands for positron emission tomography (PET) imaging of these plaques. nih.gov In one study, a series of these derivatives were synthesized and their binding affinity to synthetic Aβ1−40 aggregates was evaluated. The binding affinities varied significantly depending on the substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring. nih.gov
One particular derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity and is considered a promising candidate for development into a PET radiotracer. nih.gov The ability to attach different chemical groups to the pyridazine ring through nucleophilic displacement reactions makes this scaffold particularly adaptable for creating new imaging agents. nih.gov
Table 1: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives for β-Amyloid Plaques
| Compound | Substituent at Position 2 | Substituent at Position 6 | Binding Affinity (Ki, nM) |
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| Various Analogs | Varied | Varied | 10 to >1000 |
Data sourced from in vitro studies using synthetic Aβ1-40 aggregates. nih.gov
Other Biological Activities (e.g., locomotor activity)
Beyond metabolic disorders and imaging, imidazo[1,2-b]pyridazine derivatives have demonstrated a range of other biological activities. Notably, they have been investigated for their effects on locomotor activity and have shown potential as antimycobacterial agents. researchgate.net Some derivatives have also been explored for their anxiolytic properties. researchgate.net The broad spectrum of activity, which also includes anticancer, antiparasitic, antiviral, and anti-inflammatory properties, highlights the versatility of this chemical scaffold. researchgate.netresearchgate.net
Focus on Imidazo[1,2-b]pyridazin-6-amine as a Specific Derivative
This compound and its derivatives represent a specific and important class within the broader family of imidazo[1,2-b]pyridazines. The introduction of an amine group at the 6-position can significantly influence the compound's chemical properties and biological activity.
Recent research has focused on developing efficient methods for the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. researchgate.net One study reported a method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with various alkylamines, achieving high yields. researchgate.net This synthetic accessibility is crucial for the exploration of structure-activity relationships and the development of new therapeutic agents.
Furthermore, derivatives of 6-aminoimidazo[1,2-b]pyridazine have been investigated as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. acs.org Another area of active research involves 6-anilino imidazopyridazine-based ligands, which have been studied as Tyk2 JH2 inhibitors, although some of these compounds have shown issues with metabolic stability. nih.gov To address this, researchers have explored replacing the anilino group with other moieties, such as 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino groups, leading to dramatically improved metabolic stability. nih.gov
The ongoing research into this compound and its analogs underscores the importance of this specific derivative in the quest for novel and effective therapeutic agents for a variety of diseases. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLWNTIANRACSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441303 | |
| Record name | Imidazo[1,2-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6653-96-9 | |
| Record name | Imidazo[1,2-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-b]pyridazin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Imidazo 1,2 B Pyridazin 6 Amine and Derivatives
Classical Condensation Reactions for Imidazo[1,2-b]pyridazine (B131497) Backbone Formation
The foundational method for constructing the bicyclic imidazo[1,2-b]pyridazine system involves the condensation of a substituted aminopyridazine with an α-haloketone. This approach, often referred to as the Tschitschibabin reaction, establishes the fused imidazole (B134444) ring onto the pyridazine (B1198779) core.
Condensation of α-Bromoketones with 3-Amino-6-halopyridazines
The most common and direct route to the imidazo[1,2-b]pyridazine backbone is the reaction between an α-bromoketone and a 3-amino-6-halopyridazine, such as 3-amino-6-chloropyridazine (B20888). nih.gov This reaction is typically carried out under mild basic conditions, with sodium bicarbonate being a frequently used base. nih.gov The process involves the initial N-alkylation of the endocyclic nitrogen atom of the pyridazine ring adjacent to the amino group, followed by an intramolecular cyclization via condensation between the newly introduced ketone and the exocyclic amino group, which after dehydration, forms the fused imidazole ring. nih.gov
The presence of a halogen at the 6-position of the 3-aminopyridazine (B1208633) is crucial for the success of this reaction. nih.gov In the absence of this halogen, the exocyclic amino group is more nucleophilic, leading to preferential alkylation at this site, which hinders the desired intramolecular cyclization required to form the bicyclic product. nih.gov The electron-withdrawing nature of the halogen at the 6-position deactivates the adjacent ring nitrogen, thus directing the alkylation to the desired endocyclic nitrogen and facilitating the subsequent ring closure in good yields. nih.gov
Challenges and Optimization Strategies in Classical Synthesis
While the condensation of α-bromoketones with 3-amino-6-halopyridazines is a robust method, it is not without its challenges. One of the primary difficulties is controlling the regioselectivity of the initial N-alkylation. As mentioned, the nucleophilicity of the different nitrogen atoms in the 3-aminopyridazine ring can lead to the formation of undesired isomers. The introduction of a halogen at the 6-position is a key optimization strategy to mitigate this issue. nih.gov
Another challenge can be the synthesis of the requisite starting materials, specifically the appropriately substituted α-bromoketones and 3-amino-6-halopyridazines. For instance, the preparation of 3-amino-6-iodopyridazine from 3,6-diiodopyridazine (B154836) can result in low yields, with the formation of 3,6-diaminopyridazine as a significant byproduct. nih.gov
Reaction conditions also play a critical role in the success of the condensation. The choice of solvent and base can influence the reaction rate and the formation of byproducts. While sodium bicarbonate in a suitable solvent like ethanol (B145695) is common, optimization of these parameters is often necessary for specific substrates to maximize the yield of the desired imidazo[1,2-b]pyridazine derivative. For example, in some cases, simply refluxing a mixture of the reactants in ethanol is sufficient to produce the desired product. acs.org
Advanced Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers a powerful toolkit for the functionalization of heterocyclic cores through metal-catalyzed cross-coupling reactions. For the imidazo[1,2-b]pyridazine system, these methods are invaluable for introducing a wide range of substituents at various positions, including the direct installation of the 6-amino group or the modification of a pre-existing scaffold. A recent review highlights the extensive use of such reactions for the functionalization of this heterocyclic system. researchgate.net
Palladium-Catalyzed Amination (Buchwald-Hartwig type)
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds and has been successfully applied to the synthesis of 6-amino-imidazo[1,2-b]pyridazine derivatives. nih.gov This reaction typically involves the coupling of a 6-halo-imidazo[1,2-b]pyridazine with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand.
Recent studies have demonstrated an efficient method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with a variety of amines. researchgate.net The use of a fluoride (B91410) source, such as cesium fluoride (CsF), and a phase transfer catalyst has been shown to significantly improve yields. researchgate.net For example, the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with butylamine (B146782) in the presence of CsF and a phase transfer catalyst resulted in a 94% yield of the corresponding 6-amino product. researchgate.net
| Entry | Amine | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | Butylamine | CsF, BnNEt3Cl | DMSO | 94 | researchgate.net |
| 2 | Aniline | Pd(OAc)2, Xantphos, Cs2CO3 | Toluene | 94 | researchgate.net |
| 3 | Morpholine (B109124) | Pd2(dba)3, Xantphos, Cs2CO3 | Dioxane | - | nih.gov |
This table presents a selection of examples for the Buchwald-Hartwig amination on the imidazo[1,2-b]pyridazine core.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, and it has been extensively applied to the functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.netorganic-chemistry.org This reaction allows for the introduction of aryl, heteroaryl, and vinyl groups at the 6-position by coupling a 6-halo-imidazo[1,2-b]pyridazine with a corresponding boronic acid or boronic ester in the presence of a palladium catalyst and a base.
For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)aryl-boronic acids using a Pd(PPh₃)₄ catalyst and Na₂CO₃ as the base in a mixture of DME and ethanol to afford the corresponding 3,6-disubstituted pyridazine derivatives. organic-chemistry.org This strategy is highly valuable for creating a library of derivatives for structure-activity relationship studies.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/Ethanol | 28 | organic-chemistry.org |
| 2 | 4-Formylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/Ethanol | 25 | organic-chemistry.org |
| 3 | Thiophen-3-ylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/Ethanol | 14 | organic-chemistry.org |
This table showcases representative examples of the Suzuki-Miyaura coupling on the pyridazine core, a key component of the target scaffold.
Other Coupling Reactions (Sonogashira, Heck, Negishi, Kumada, Stille)
Beyond the Buchwald-Hartwig and Suzuki-Miyaura reactions, a host of other palladium-catalyzed cross-coupling reactions have been employed to diversify the imidazo[1,2-b]pyridazine scaffold. researchgate.net
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties. The coupling of 6-iodoimidazo[1,2-b]pyridazine (B1394354) with various terminal alkynes has been reported, typically using a palladium catalyst in the presence of a copper(I) co-catalyst and a base. researchgate.netorganic-chemistry.org
Heck Reaction: The Heck reaction allows for the formation of carbon-carbon bonds by coupling a halide with an alkene. wikipedia.org This method has been utilized for the functionalization of the imidazo[1,2-b]pyridine ring in related systems and is a viable strategy for introducing alkenyl substituents onto the imidazo[1,2-b]pyridazine core. researchgate.net
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. nih.gov It has been applied to the functionalization of related N-heterocycles and is mentioned as a suitable method for imidazo[1,2-b]pyridazines. researchgate.net
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the organometallic partner to couple with an organic halide. organic-chemistry.orgwikipedia.org This reaction is also a potential tool for the derivatization of the imidazo[1,2-b]pyridazine system. researchgate.net
Stille Coupling: The Stille reaction employs organotin compounds to couple with organic halides. researchgate.net It has been successfully used for the C3-phenylation of a 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine, demonstrating its utility in functionalizing this heterocyclic system. researchgate.net
C-H Activation Strategies (C-arylation, C-benzylation, C-alkylation)
Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of the imidazo[1,2-b]pyridazine nucleus, avoiding the need for pre-functionalized starting materials. researchgate.net Palladium-catalyzed cross-coupling reactions have been instrumental in this regard. For instance, direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine (B1266833) at the C-3 position has been achieved with good to excellent yields. This method demonstrates tolerance to the chloro group, enabling further modifications. researchgate.net
These C-H activation strategies, including C-arylation, C-benzylation, and C-alkylation, provide a direct route to novel analogs. researchgate.net The development of these methods has been reviewed, highlighting the progress in organometallic-chemistry-based approaches for the functionalization of this heterocyclic system. researchgate.net
N-Arylation Techniques
The introduction of aryl groups at nitrogen atoms (N-arylation) within the imidazo[1,2-b]pyridazine system is another key synthetic transformation. Palladium-catalyzed N-arylation has been successfully employed to introduce amines at the C-6 position of 6-chloroimidazo[1,2-b]pyridazines. researchgate.net This transformation is a crucial step in the synthesis of various biologically active molecules. The development of N-arylation techniques has been a subject of recent reviews, underscoring its importance in the synthesis of complex imidazo[1,2-b]pyridazine derivatives. researchgate.net Copper-catalyzed N-arylation reactions, a common method for forming C-N bonds with azoles, also provide a viable pathway, often under mild conditions. organic-chemistry.org
Microwave-Assisted Synthesis and Other Energy-Efficient Approaches
To accelerate reaction times and improve yields, microwave-assisted synthesis has been adopted for the preparation of imidazo[1,2-b]pyridazine derivatives. This energy-efficient approach has been successfully applied to the one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation process to generate 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines. researchgate.net Microwave irradiation has been shown to significantly reduce reaction times in the synthesis of related heterocyclic systems, offering a green and efficient alternative to conventional heating methods. nih.govmdpi.com
Regioselective Functionalization at C-3 and C-6 Positions
The ability to selectively introduce substituents at specific positions of the imidazo[1,2-b]pyridazine ring is critical for structure-activity relationship studies. Palladium-catalyzed cross-coupling reactions have proven to be highly effective for the regioselective functionalization at the C-3 and C-6 positions. researchgate.net For example, Sonogashira and Stille cross-coupling reactions have been utilized to introduce alkynyl, alkenyl, and aryl groups at the C-3 position. Subsequently, the C-6 position can be functionalized through palladium-catalyzed N-arylation or direct nucleophilic aromatic substitution (SNAr) to introduce amines and alcohols. researchgate.net This sequential functionalization allows for the synthesis of a diverse array of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives.
Synthesis of Specific Imidazo[1,2-b]pyridazin-6-amine Analogs
The following sections detail the synthesis of specific and noteworthy analogs of this compound.
Synthesis of 2-Methylthis compound
The synthesis of 6-amino-2-methylimidazo[1,2-b]pyridazine has been reported through a multi-step process. A key intermediate, 6-chloro-2-methylimidazo[1,2-b]pyridazine, is first prepared. This intermediate can then be subjected to amination to yield the desired product. A common route involves the reaction of 3-amino-6-chloropyridazine with chloroacetone (B47974) to form the imidazo[1,2-b]pyridazine ring system. umich.edu Subsequent displacement of the chlorine at the C-6 position with an amino group furnishes 2-methylthis compound. umich.edu
A general method for the amination of 6-halo-imidazo[1,2-b]pyridazines involves treatment with various primary or secondary alkylamines in the presence of cesium fluoride and a phase-transfer catalyst in DMSO at elevated temperatures, providing the C-6 aminated products in excellent yields. researchgate.net
Table 1: Synthesis of 6-Amino-Substituted Imidazo[1,2-b]pyridazines via C-6 Amination
| Amine | Product | Yield (%) |
|---|---|---|
| Butylamine | 6-(Butylamino)-3-bromoimidazo[1,2-b]pyridazine | 94 |
| Pyrrolidine | 3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 98 |
| Morpholine | 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine | 95 |
Data sourced from a study on efficient C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine. researchgate.net
Synthesis of 3-Methoxy-2-phenyl-N-(3-pyridinylmethyl)this compound
The synthesis of this complex analog involves the construction of the core 3-methoxy-2-phenylimidazo[1,2-b]pyridazine structure, followed by the introduction of the N-(3-pyridinylmethyl)amino group at the C-6 position. The synthesis often starts from a substituted pyridazin-3-amine 2-oxide. For instance, 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide has been used as a precursor to synthesize a range of 6-(N-benzyl-N-methylamino)-3-methoxy-2-phenylimidazo[1,2-b]pyridazines. researchgate.net
The general synthetic strategy involves the condensation of a substituted 3-aminopyridazine derivative with an α-ketoaldehyde, such as phenylglyoxal, to form the imidazo[1,2-b]pyridazin-3(5H)-one. Subsequent O-alkylation, for example with diazomethane (B1218177) or methyl iodide, yields the 3-methoxy derivative. researchgate.netflinders.edu.au The final step would involve a nucleophilic aromatic substitution at the C-6 position, replacing a suitable leaving group (e.g., a halogen) with 3-(aminomethyl)pyridine.
Table 2: Key Intermediates in the Synthesis of 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine Analogs
| Precursor | Reagents | Intermediate |
|---|---|---|
| 6-Chloropyridazin-3-amine | Sodium methoxide | 6-Methoxypyridazin-3-amine |
| 6-Substituted pyridazin-3-amine | Phenylglyoxal | 6-Substituted-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one |
| 6-Substituted-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one | Methyl iodide, NaH | 3-Methoxy-6-substituted-2-phenylimidazo[1,2-b]pyridazine |
Synthetic pathways derived from reported methodologies. flinders.edu.au
Synthesis of 3-Nitro-6-amino-substituted Imidazo[1,2-b]pyridazine Derivatives
The introduction of a nitro group at the 3-position of the imidazo[1,2-b]pyridazine ring is a critical step for creating certain derivatives. This is typically achieved through electrophilic nitration. A common strategy involves the nitration of a pre-formed imidazo[1,2-b]pyridazine ring system.
A representative synthesis starts with 6-chloropyridazin-3-amine, which is reacted with 1,3-dichloroacetone (B141476) in a solvent like 1,2-dimethoxyethane (B42094) (DME) under reflux conditions to form the initial bicyclic ring, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. mdpi.com This intermediate is then subjected to nitration. The nitration is carried out using a mixture of concentrated nitric acid (68%) and sulfuric acid at a controlled temperature, starting from 0°C and gradually warming to room temperature. mdpi.com This process yields 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine with high efficiency (98% yield). mdpi.com
To arrive at the target 6-amino substituted compound, the 6-chloro group on the nitrated intermediate must be replaced with an amino group. This can be accomplished through nucleophilic aromatic substitution, where the chloro group is displaced by an amine source. For instance, reacting the 6-chloro derivative with an appropriate amine would yield the desired 6-amino-3-nitro-substituted imidazo[1,2-b]pyridazine. The specific conditions for this amination step, such as the choice of solvent, temperature, and potential use of a catalyst, would be optimized based on the amine's reactivity.
Table 1: Synthesis of 6-Chloro-3-nitro-2-(chloromethyl)imidazo[1,2-b]pyridazine
| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 1 | 6-Chloropyridazin-3-amine | 1,3-Dichloroacetone, DME | Reflux, 48h | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 37% | mdpi.com |
| 2 | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | HNO₃ (68%), H₂SO₄ | 0°C to Room Temp, 3h | 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine | 98% | mdpi.com |
Preparation of 6-Morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine Derivatives
The synthesis of complex derivatives, such as those incorporating both morpholine and piperazine (B1678402) moieties, demonstrates the versatility of the imidazo[1,2-b]pyridazine scaffold. Research has focused on preparing 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives, which are then further functionalized, for example, into various amides and sulfonamides.
The construction of this intricate scaffold is a multi-step process. A seven-step synthetic route has been developed to produce these compounds. acs.orgku.dk While the specific details of each step are part of a broader synthetic strategy, the core methodology involves the sequential introduction of the morpholine and piperazine groups onto a functionalized imidazo[1,2-b]pyridazine core. This process allows for the creation of a library of derivatives by modifying the final functionalization step, for instance, by reacting the piperazine nitrogen with different acyl chlorides or sulfonyl chlorides to generate a range of amide and sulfonamide products. acs.orgku.dk The structural and in vitro studies of these compounds have shown that amide derivatives tend to exhibit more potent activity in certain biological assays compared to their sulfonamide counterparts. ku.dk
Preparation of 2-Aminoimidazo[1,2-b]pyridazines as Antiviral Agents
A practical synthetic pathway has been established for a class of 2-aminoimidazo[1,2-b]pyridazines designed as potential antiviral agents, specifically targeting human picornaviruses. pharmacompass.com The core of the synthesis involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone, which is a common method for forming the imidazo[1,2-b]pyridazine backbone. nih.gov The presence of a halogen at the 6-position is crucial for the success of this ring formation. nih.gov
In the context of antiviral agents, further modifications are made to introduce various linkers and terminal groups at the 2-position. For example, linkers such as oximes and vinyl carboxamides have been explored. pharmacompass.com Structure-activity relationship (SAR) studies have indicated that the nature of this linker significantly impacts the compound's antiviral potency. pharmacompass.com Oxime-containing analogs were found to be particularly potent against human rhinovirus 14 (HRV-14). pharmacompass.com Furthermore, the geometric isomerism of these linkers is a key determinant of activity, with the E isomer generally showing significantly higher potency than the Z isomer. pharmacompass.com One such analog, designated 7b, has demonstrated potent and broad-spectrum activity against a panel of rhinoviruses and enteroviruses. pharmacompass.com
Table 2: Key Structural Features and Antiviral Activity
| Structural Feature | Observation | Impact on Activity | Reference |
| Linker at 2-position | Oximes vs. Vinyl Carboxamides | Oximes are slightly better. | pharmacompass.com |
| Linker Geometry | E vs. Z isomer | The E geometry is a key element for activity; the Z isomer leads to a considerable loss in potency. | pharmacompass.com |
Scale-up and Industrial Synthesis Considerations
Transitioning the synthesis of imidazo[1,2-b]pyridazine derivatives from a laboratory setting to an industrial scale presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective manufacturing process. ku.dkascendiacdmo.com
Key considerations include:
Starting Material Accessibility: The availability and cost of key starting materials, such as substituted 3-aminopyridazines, are primary economic drivers. theasengineers.com Establishing a reliable and economical supply chain for these precursors is essential for commercial production. pharmacompass.com
Process Safety and Reaction Conditions: Laboratory syntheses often employ harsh or hazardous reagents, such as concentrated acids (HNO₃, H₂SO₄) for nitration, and require stringent temperature control. mdpi.com On a large scale, the handling of these materials and the management of exothermic reactions require specialized equipment and robust safety protocols. numberanalytics.comnumberanalytics.com Prolonged reaction times, such as refluxing for 48 hours, are common in lab procedures but are inefficient for industrial production, necessitating process optimization to reduce batch times. mdpi.com
Purification Methods: Laboratory-scale purifications heavily rely on column chromatography, which is generally not feasible or cost-effective for large-scale production. mdpi.comtheasengineers.com Developing robust crystallization or distillation methods for isolating and purifying intermediates and the final product is a crucial aspect of process development. theasengineers.com
Sustainability: Modern industrial chemistry places a strong emphasis on green and sustainable methods. This involves minimizing waste, using less hazardous solvents, and improving atom economy. numberanalytics.com Exploring alternative, more environmentally friendly synthetic routes, potentially using catalytic methods, would be a priority in industrial process development. encyclopedia.pub
Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyridazin 6 Amine Derivatives
Influence of Substitution Patterns on Biological Activity
The biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives is highly dependent on the nature and position of substituents on the core structure. Modifications at the 2, 3, and 6-positions, as well as the introduction of linkers, have been extensively studied to optimize the pharmacological properties of these compounds.
Modifications at the 2-Position of the Imidazo[1,2-b]pyridazine Core
Alterations at the 2-position of the imidazo[1,2-b]pyridazine ring can significantly impact the biological activity of the resulting compounds.
For a series of imidazo[1,2-b]pyridazine derivatives designed as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, the substitution at the 2-position was explored. nih.gov While a range of substituents were tolerated, specific modifications were found to be optimal for potency.
In the context of antiviral agents, a novel class of picornavirus inhibitors based on the imidazo[1,2-b]pyridazine nucleus was discovered. nih.gov The SAR studies for these compounds focused on various positions, including the 2-amino group.
Table 1: Impact of 2-Position Modifications on Biological Activity
| Compound/Series | Target | 2-Position Substituent | Effect on Activity |
| GSK-3β Inhibitors | GSK-3β | Varied substituents | Tolerated, with specific modifications enhancing potency. nih.gov |
| Antiviral Agents | Picornaviruses | Amino group | Part of the core scaffold of active compounds. nih.gov |
Modifications at the 3-Position of the Imidazo[1,2-b]pyridazine Core
The 3-position of the imidazo[1,2-b]pyridazine core is a critical site for modification, often leading to significant changes in biological activity and selectivity.
For PIM kinase inhibitors, a study revealed that while limited variations at the R2 position (related to the 3-position) did not dramatically influence temperature shift values, larger moieties would point toward the solvent. semanticscholar.org This suggests that the size and nature of the substituent at this position can be modulated to fine-tune activity. semanticscholar.org
In the development of Transforming Growth Factor-β Activated Kinase (TAK1) inhibitors, it was discovered that an appropriate aryl substituent at position-3 is crucial for nanomolar inhibition. rsc.org Specifically, the presence of an indazole moiety at this position was found to be a key pharmacophoric element. nih.gov
Table 2: Influence of 3-Position Modifications on Kinase Inhibition
| Compound/Series | Target Kinase | 3-Position Substituent | Key Findings |
| PIM Kinase Inhibitors | PIM | Aromatic R2 moiety | Limited variations did not dramatically influence activity. semanticscholar.org |
| TAK1 Inhibitors | TAK1 | Aryl substituent (e.g., indazole) | Crucial for potent, nanomolar inhibition. rsc.orgnih.gov |
| Haspin Inhibitors | Haspin | Indazole | Essential for maintaining potent inhibitory activity. nih.gov |
Modifications at the 6-Position (Amine Substitutions)
The amine group at the 6-position of the imidazo[1,2-b]pyridazine core is a frequent point of modification, and substitutions at this site have a profound impact on biological activity.
In the development of TAK1 inhibitors, the introduction of a morpholine (B109124) at the C6 position of the imidazo[1,2-b]pyridazine core improved TAK1 kinase inhibition compared to compounds with no substitution or a piperazine (B1678402) moiety at the same position. rsc.org Morpholine is known to enhance water solubility, metabolic stability, and bioavailability of drugs. rsc.org
For Haspin kinase inhibitors, modulation of the propyl amine at the C-6 position led to variations in inhibitory activity. nih.gov It was observed that methylation of the NH group, confirming the non-essentiality of the labile proton, and the introduction of cycloalkylamines or piperidine did not cause significant changes in activity. nih.gov However, introducing a second hydrophilic function on the small amino alkyl chain improved activity. nih.gov
A series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were synthesized as potential mTOR inhibitors, with structural modifications focused on the 3, 6, and 8-positions. dergipark.org.tr
Table 3: Effect of 6-Amine Substitutions on Biological Activity
| Compound/Series | Target | 6-Position Substitution | Effect on Activity |
| TAK1 Inhibitors | TAK1 | Morpholine | Improved TAK1 kinase inhibition. rsc.org |
| Haspin Inhibitors | Haspin | Propyl amine and its modulations | Variations in activity; introduction of a second hydrophilic function was beneficial. nih.gov |
| mTOR Inhibitors | mTOR | Part of diaryl urea moiety | Contributed to significant anti-proliferative activity. dergipark.org.tr |
Impact of Linkers on Activity (e.g., in antiviral agents)
In the design of antiviral agents based on the imidazo[1,2-b]pyridazine scaffold, the nature of the linker connecting the core to other chemical moieties plays a significant role in determining the potency and spectrum of activity.
For a series of picornavirus inhibitors, preliminary SAR studies indicated that the nature of the linker between the phenyl and the imidazopyridazine moieties has a significant influence on their activity. nih.gov Oximes were found to be slightly better than vinyl carboxamides at this position, and the E geometry of the oxime was a key element for activity, with the Z isomer leading to a considerable loss in potency. nih.gov
SAR for Specific Biological Targets and Mechanisms
The imidazo[1,2-b]pyridazine scaffold has been extensively explored for its potential to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Kinase Inhibition (e.g., BCL-ABL, VEGFR2, BTK, mTOR, PDE10A, PIM, DAPK, GSK-3, FGFR1, JAK, TAK1, Haspin)
Derivatives of imidazo[1,2-b]pyridazin-6-amine have demonstrated inhibitory activity against a wide range of kinases, with SAR studies providing insights into the structural requirements for potent and selective inhibition.
PIM Kinases: A family of imidazo[1,2-b]pyridazines was identified as specific inhibitors of PIM kinases with low nanomolar potency. nih.gov These compounds were found to be ATP competitive but not ATP mimetic, interacting with the NH2-terminal lobe helix αC rather than the kinase hinge region, which explains their enhanced selectivity. semanticscholar.orgnih.gov
Haspin Kinase: A series of disubstituted imidazo[1,2-b]pyridazine derivatives were developed as selective Haspin inhibitors, with the best inhibitors exhibiting IC50 values between 6 and 100 nM. nih.gov The presence of an indazole moiety at C-3 and a heteroatom-containing group at C-6 were identified as crucial for potent activity. nih.gov
mTOR: Novel imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized as ATP-competitive mTOR inhibitors. dergipark.org.trnih.gov Compounds A17 and A18 showed significant mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov
TAK1: 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines with an appropriate aryl substituent at position-3 were found to inhibit TAK1 at nanomolar concentrations. The lead compound, 26, inhibited TAK1 with an IC50 of 55 nM. rsc.orgnih.gov
GSK-3β: A series of imidazo[1,2-b]pyridazine derivatives were evaluated as GSK-3β inhibitors, leading to the identification of potent compounds. nih.gov
PDE10A: Design and optimization of a novel series of imidazo[1,2-b]pyridazine derivatives led to potent PDE10a inhibitors. nih.gov
Table 4: this compound Derivatives as Kinase Inhibitors
| Target Kinase | Key SAR Findings | Example Compound(s) | IC50/Potency |
| PIM | Interaction with NH2-terminal lobe helix αC, not hinge region. semanticscholar.orgnih.gov | K00135 | Low nanomolar. nih.gov |
| Haspin | Indazole at C-3 and heteroatom group at C-6 are crucial. nih.gov | 21, 22 | 6 nM, 12 nM. nih.gov |
| mTOR | Diaryl urea derivatives with substitutions at 3, 6, and 8-positions. dergipark.org.trnih.gov | A17, A18 | 0.067 μM, 0.062 μM. nih.gov |
| TAK1 | 6-substituted morpholine/piperazine and 3-aryl substituent. rsc.orgnih.gov | 26 | 55 nM. rsc.org |
| GSK-3β | Structure-activity relationship studies led to potent inhibitors. nih.gov | 47 | Showed in vivo efficacy. nih.gov |
| PDE10A | Novel series of inhibitors with good pharmacokinetic properties. nih.gov | 31 | Potent inhibitor. nih.gov |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of neurodegenerative diseases like Alzheimer's disease. The imidazo[1,2-b]pyridazine scaffold has been utilized to develop potent AChE inhibitors. nih.govnih.govresearchgate.net In one study, a series of 3-nitro-6-amino substituted imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated. researchgate.net
The introduction of a nitro group at the C3 position and an amino group at the C6 position was a key feature of this series. researchgate.net Among the synthesized compounds, two derivatives, 5c (substituted with piperidine) and 5h (substituted with 1-phenylpiperazine), emerged as the most potent inhibitors, with IC50 values in the range of 40-50 nM for AChE inhibition. nih.govnih.govresearchgate.net These findings highlight the importance of the specific amino substitution at the 6-position for achieving high-potency AChE inhibition within this chemical series. researchgate.net
| Compound | C6-Substituent | AChE IC50 |
| 5c | Piperidin-1-yl | ~40-50 nM nih.govnih.govresearchgate.net |
| 5h | 4-phenylpiperazin-1-yl | ~40-50 nM nih.govnih.govresearchgate.net |
β-Amyloid Plaque Ligands: Role of 2-N,N-dimethylaminophenyl Moiety and 6-Position Modifications
The accumulation of β-amyloid (Aβ) plaques in the brain is a pathological hallmark of Alzheimer's disease. nih.gov Developing ligands that can bind to these plaques is crucial for diagnostic imaging. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to Aβ plaques. nih.gov
The SAR studies revealed that both the 2-position and 6-position of the scaffold are critical for binding affinity. nih.gov A key structural feature for high-affinity binding is the presence of a 2-(4'-dimethylaminophenyl) moiety. nih.gov Modifications at the 6-position were then explored to modulate the binding affinity. The binding affinities (Ki) of these compounds for synthetic Aβ aggregates ranged from 11.0 nM to over 1000 nM, depending on the substitution pattern. nih.gov The derivative 4 , which incorporates a 2-(4'-dimethylaminophenyl) group and a methylthio group at the 6-position, demonstrated a high binding affinity with a Ki value of 11.0 nM. nih.gov This suggests that small, electron-donating groups at the 6-position, in combination with the 2-N,N-dimethylaminophenyl moiety, are favorable for strong interactions with Aβ plaques. nih.gov
| Compound | 2-Position Substituent | 6-Position Substituent | Aβ Plaque Binding Affinity (Ki, nM) |
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 nih.gov |
Antiparasitic Activity
Imidazo[1,2-b]pyridazine derivatives have shown significant promise as antiparasitic agents against a range of protozoan parasites. nih.govnih.gov A novel 3-nitroimidazo[1,2-b]pyridazine scaffold was designed by combining structural elements of phosphodiesterase inhibitors with a nitroimidazole moiety to generate nitrosative stress in parasites. nih.govnih.gov
Compounds from this series were evaluated in vitro against Giardia lamblia, Trypanosoma brucei, T. cruzi, Leishmania infantum, and Plasmodium falciparum. nih.gov The series demonstrated particularly potent and selective activity against G. lamblia, with some compounds achieving sub-nanomolar IC50 values. nih.govnih.gov This high potency, combined with favorable drug-like properties such as low molecular weight and low polar surface area, makes these compounds valuable hits for further development in anti-giardiasis drug discovery. nih.govresearchgate.net
Within the 3-nitroimidazo[1,2-b]pyridazine series, the nitro group at the C3 position was proven to be essential for the potent anti-Giardia activity. nih.govnih.gov To confirm this, researchers synthesized and tested several analogues with and without the nitro group. nih.govnih.gov The results clearly indicated that the presence of the nitro group was directly responsible for the low IC50 values observed against G. lamblia. nih.govnih.gov The initial hypothesis that the compounds might also act through phosphodiesterase (PDE) inhibition was tested, but it was concluded that PDE inhibition did not significantly contribute to the anti-Giardia potency. nih.gov This underscores the critical role of the nitro moiety, likely through its ability to induce nitrosative stress under the anaerobic or semi-aerobic conditions favored by the parasite. nih.govresearchgate.net
Antiviral Activity (e.g., human picornaviruses, rhinovirus)
The imidazo[1,2-b]pyridazine nucleus has been identified as a novel structural class for inhibitors of human picornaviruses. nih.gov Research into this scaffold has led to the design and synthesis of derivatives with potent and broad-spectrum activity against rhinoviruses and enteroviruses. nih.gov
Structure-activity relationship (SAR) studies have revealed critical structural features necessary for antirhinoviral activity. A key determinant of potency is the nature of the linker connecting a phenyl group to the core imidazo[1,2-b]pyridazine moiety. nih.gov Specifically, oxime linkers have demonstrated slightly better activity compared to vinyl carboxamide linkers at this position. nih.gov
Furthermore, the stereochemistry of the linker is a crucial element for biological activity. For instance, the E geometry of the oxime linker is essential for potency, with the corresponding Z isomer leading to a significant decrease in antiviral efficacy. nih.gov Among the synthesized compounds, certain analogues exhibit potent, broad-spectrum antirhinoviral and antienteroviral activity against various rhino- and enterovirus panels. nih.gov For example, analogue 7b, a 2-Aminoimidazo[1,2-b]pyridazine derivative, has shown particular promise in this regard. nih.gov
The evaluation of these compounds is typically conducted through plaque reduction assays and cytopathic effect assays to determine their efficacy against viruses like human rhinovirus 14 (HRV-14). nih.gov Notably, the most potent oxime analogues did not show any apparent cellular toxicity at the concentrations evaluated. nih.gov
Table 1: Antiviral Activity of Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound | Linker Type | Isomer | Target Virus | Activity |
|---|---|---|---|---|
| Oxime Analogues | Oxime | E | HRV-14 | Potent |
| Oxime Analogues | Oxime | Z | HRV-14 | Considerably less potent |
| Vinyl Carboxamide Analogues | Vinyl Carboxamide | - | HRV-14 | Less potent than Oximes |
| Analogue 7b | Oxime | - | Rhinoviruses, Enteroviruses | Potent, broad-spectrum |
Antimycobacterial Activity
Derivatives of the imidazo[1,2-b]pyridazine scaffold have also been investigated for their potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis.
In one study, a series of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives bearing amide and sulfonamide functionalities were synthesized and evaluated. researchgate.net The in vitro antimycobacterial activity against the M. tuberculosis H37Rv strain was assessed using the Microplate Alamar Blue Assay (MABA). researchgate.netnih.gov The SAR analysis revealed that amide derivatives generally exhibited superior antitubercular activity compared to their sulfonamide counterparts, a difference potentially attributed to the greater ease of hydrogen bond formation by the amide group. researchgate.net Specifically, compounds 8h and 8j from this series were identified as the most potent, with a minimum inhibitory concentration (MIC) of 1.6 µg/mL. researchgate.net The strong lipophilic nature of these compounds was also noted. researchgate.net
Another series of phenoxy-substituted imidazo[1,2-b]pyridazine-based amide derivatives was synthesized and tested for anti-tubercular activity. nih.gov Within this group, compounds 9 and 12 demonstrated moderate activity against M. tuberculosis H37Rv at a concentration of 25 µg/mL. nih.gov
The mechanism of action for some imidazo-fused heterocycles, like imidazo[1,2-a]pyridines, has been linked to the inhibition of the ubiquinol cytochrome C reductase (QcrB) subunit of the electron transport chain. nih.gov This provides a potential target for imidazo[1,2-b]pyridazine derivatives as well.
Table 2: Antimycobacterial Activity of Selected Imidazo[1,2-b]pyridazine Derivatives against M. tuberculosis H37Rv
| Compound Series | Key Moiety | Derivative Type | Potent Compounds | MIC (µg/mL) |
|---|---|---|---|---|
| 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine | Piperazine, Morpholine | Amide | 8h, 8j | 1.6 |
| 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine | Piperazine, Morpholine | Sulfonamide | - | >1.6 |
| Phenoxy-substituted imidazo[1,2-b]pyridazine | Phenoxy | Amide | 9, 12 | 25 |
Pharmacokinetic Profiles and Metabolic Stability in SAR Context
The development of imidazo[1,2-b]pyridazine derivatives as therapeutic agents requires not only potent biological activity but also favorable pharmacokinetic properties and metabolic stability. While detailed pharmacokinetic data for a wide range of these specific derivatives is not extensively published, some studies have begun to explore these aspects within the context of SAR.
For instance, in the development of imidazo[1,2-b]pyridazine macrocyclic derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors, the in vivo pharmacokinetic properties of lead compounds were evaluated in Sprague-Dawley (SD) rats. nih.gov Compound O-10 , a potent inhibitor, underwent such evaluation to assess its potential for further development. nih.gov Additionally, the stability of these compounds was tested in liver microsome stability assays, which are crucial for predicting metabolic clearance. nih.gov
The broader class of imidazo-fused heterocycles is often optimized to enhance pharmacokinetic profiles. Medicinal chemistry efforts focus on modifying the core scaffold to improve properties like solubility, membrane permeability, and metabolic stability, which are critical for oral bioavailability and appropriate half-life. The lipophilicity of antimycobacterial derivatives, for example, has been noted as a significant characteristic, which can influence absorption and distribution. researchgate.net The overarching goal of these SAR studies is to guide medicinal chemists toward discovering novel imidazo[1,2-b]pyridazine compounds that possess both enhanced efficiency and a favorable pharmacokinetic profile. nih.gov
Biological Activity and Mechanisms of Action of Imidazo 1,2 B Pyridazin 6 Amine Derivatives
Enzyme Inhibition and Modulation
The core structure of Imidazo[1,2-b]pyridazine (B131497) serves as a privileged scaffold for designing enzyme inhibitors. Substitutions at various positions, especially at the C6 position with an amine group, play a crucial role in determining the potency and selectivity of these compounds against specific enzyme targets.
Imidazo[1,2-b]pyridazine-6-amine derivatives have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. The imidazo[1,2-b]pyridazine moiety typically binds to the hinge region of kinases, while substitutions at other positions dictate selectivity and potency.
Specific kinase targets for these derivatives include:
Transforming Growth Factor-β Activated Kinase (TAK1): Certain 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines have been shown to inhibit TAK1 at nanomolar concentrations. researchgate.net TAK1 is a serine/threonine kinase that is overexpressed and constitutively upregulated in multiple myeloma (MM), playing an important role in cell growth. researchgate.net One lead compound, featuring a morpholine at the C6 position, demonstrated an IC50 of 55 nM against TAK1, proving more potent than the known TAK1 inhibitor, takinib (IC50 of 187 nM). researchgate.net
PIM Kinases: A family of imidazo[1,2-b]pyridazines was found to selectively interact with and inhibit PIM serine/threonine kinases with low nanomolar potency. nih.gov These kinases are considered potential therapeutic targets for hematopoietic malignancies. The inhibitors were shown to be ATP competitive but not ATP mimetic, interacting with the NH2-terminal lobe helix αC rather than the typical kinase hinge region, which contributes to their selectivity. nih.gov Inhibition of PIM kinases by these compounds led to the abrogation of phosphorylation of downstream targets such as the antiapoptotic protein BAD and the eukaryotic translation initiation factor 4E–binding protein 1 (4E-BP1). nih.gov
Monopolar Spindle 1 (Mps1/TTK): Through property-based optimization and a scaffold change from imidazo[1,2-a]pyrazine, an imidazo[1,2-b]pyridazine-based derivative was discovered as an extremely potent and selective Mps1 inhibitor. nih.gov This compound, 27f, exhibited a cellular Mps1 IC50 of 0.70 nM and was selective over 192 other kinases. nih.gov Mps1 is considered an attractive oncology target due to its high expression levels in cancer cells. nih.gov
Tropomyosin Receptor Kinases (TRKs): A series of novel imidazo[1,2-b]pyridazine derivatives have been developed as potent second-generation TRK inhibitors. nih.gov The representative compound, 15m, potently inhibited wild-type TRK as well as clinically relevant resistant mutants TRKG595R and TRKG667C with IC50 values of 0.08 nM, 2.14 nM, and 0.68 nM, respectively. nih.gov
Anaplastic Lymphoma Kinase (ALK): To overcome resistance to existing ALK inhibitors in non-small cell lung cancer, novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been designed. researchgate.net These compounds have shown effectiveness against mutations, including the G1202R mutation. researchgate.net
Cyclin-Dependent Kinases (CDKs): Modification of imidazo[1,2-a]pyridine (B132010) CDK inhibitors led to the identification of the imidazo[1,2-b]pyridazine series. researchgate.net These compounds have been developed as potent and selective inhibitors of CDK2. researchgate.net
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs): 3,6-disubstituted imidazo[1,2-b]pyridazines have been shown to possess dual DYRK/CLK inhibitory activity, with some derivatives being selective for DYRKs and CLKs with IC50 values below 100 nM. researchgate.net
| Compound Class/Derivative | Kinase Target | Inhibitory Concentration (IC50/GI50) | Signaling Pathway/Note |
|---|---|---|---|
| 6-substituted morpholine imidazo[1,2-b]pyridazine (Compound 26) | TAK1 | 55 nM | Inhibits a key kinase overexpressed in multiple myeloma. researchgate.net |
| Imidazo[1,2-b]pyridazine derivative (K00135) | PIM1, PIM2 | Low nanomolar potency | Inhibits phosphorylation of downstream targets BAD and 4E-BP1. nih.gov |
| Imidazo[1,2-b]pyridazine-based 27f | Mps1 (TTK) | 0.70 nM (cellular) | Highly selective over 192 other kinases. nih.gov |
| Imidazo[1,2-b]pyridazine derivative (15m) | TRK (wild-type and mutants) | 0.08 nM (WT), 2.14 nM (G595R), 0.68 nM (G667C) | Effective against multiple resistant TRK mutants. nih.gov |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | DYRKs/CLKs | <100 nM | Shows dual inhibitory activity. researchgate.net |
The imidazo[1,2-b]pyridazine scaffold has also been utilized in the design of phosphodiesterase (PDE) inhibitors. A novel series of these compounds were specifically designed and optimized as inhibitors of PDE10A. mdpi.com PDE enzymes are responsible for the degradation of intracellular second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP). The inhibition of PDE10A by these derivatives suggests a potential therapeutic application in conditions where modulation of cyclic nucleotide signaling is beneficial, such as type 2 diabetes, where a lead compound was evaluated as an insulin secretagogue. mdpi.com
Certain derivatives of 3-nitro-6-amino-imidazo[1,2-b]pyridazine have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. mdpi.com Two compounds in particular, 5c and 5h, showed significant AChE inhibition with IC50 values in the low nanomolar range. mdpi.com This line of research points to the potential of these compounds as leads for therapies targeting neurodegenerative diseases where cholinergic transmission is impaired.
| Compound | Enzyme Target | Inhibitory Concentration (IC50) |
|---|---|---|
| 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine (5c) | Acetylcholinesterase (AChE) | 40-50 nM mdpi.com |
| 3-nitro-6-(4-phenylpiperazin-1-yl) imidazo[1,2-b] pyridazine (B1198779) (5h) | Acetylcholinesterase (AChE) | 40-50 nM mdpi.com |
Anticancer Mechanisms
The enzyme-inhibiting properties of Imidazo[1,2-b]pyridazin-6-amine derivatives, particularly their action on kinases, contribute significantly to their anticancer mechanisms. These compounds affect fundamental cellular processes in cancer cells, leading to reduced proliferation and survival.
Derivatives of imidazo[1,2-b]pyridazine exert potent antiproliferative effects across a range of cancer cell lines. nih.gov The mechanisms underlying this activity often involve the induction of cell cycle arrest and apoptosis. For instance, specific 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds were found to cause cell cycle arrest in the G0/G1 phase. Another derivative, designed as a PI3Kα inhibitor, induced cell cycle arrest at the G2/M phase in HCC827 lung cancer cells. Furthermore, these compounds can trigger programmed cell death. One study showed that a potent AChE inhibitor derivative, compound 5h, activated caspase 3-mediated apoptosis. mdpi.com Similarly, novel imidazo[1,2-a]pyridine compounds, a closely related scaffold, were shown to induce apoptosis by increasing levels of p53 and p21, which are key regulators of the cell cycle and apoptosis.
The antiproliferative activity of this compound derivatives has been demonstrated in various cancer cell lines.
Multiple Myeloma: TAK1 inhibitors based on the 6-substituted imidazo[1,2-b]pyridazine scaffold effectively inhibit the growth of multiple myeloma cell lines MPC-11 and H929, with GI50 values as low as 30 nM. researchgate.net
Breast Cancer: While much of the research focuses on the related imidazo[1,2-a]pyridine scaffold, the general class of compounds shows promise. For example, novel imidazo[1,2-a]pyridine compounds IP-5 and IP-6 showed strong cytotoxic impact against the HCC1937 breast cancer cell line with IC50 values of 45µM and 47.7µM, respectively.
Lung Cancer: An Mps1 inhibitor with an imidazo[1,2-b]pyridazine core (compound 27f) demonstrated remarkable antiproliferative activity against the A549 lung cancer cell line with an IC50 of 6.0 nM. nih.gov Another series of derivatives showed potent activity against the HCC827 lung cancer cell line.
Leukemia: The PIM kinase inhibitor K00135 was particularly effective against leukemia cell lines harboring the FLT3-ITD mutation, such as MV4;11 and MOLM13, showing up to 20 times more sensitivity compared to the K562 cell line. nih.gov
Prostate Cancer: Specific research detailing the activity of this compound derivatives against prostate cancer cell lines is limited in the currently available literature.
| Compound/Derivative | Cancer Type | Cell Line | Activity (IC50/GI50) |
|---|---|---|---|
| Compound 26 (TAK1 inhibitor) | Multiple Myeloma | MPC-11, H929 | As low as 30 nM researchgate.net |
| Compound 27f (Mps1 inhibitor) | Lung Cancer | A549 | 6.0 nM nih.gov |
| K00135 (PIM kinase inhibitor) | Leukemia | MV4;11, MOLM13 | Highly sensitive nih.gov |
| IP-5 (Imidazo[1,2-a]pyridine) | Breast Cancer | HCC1937 | 45 µM |
| IP-6 (Imidazo[1,2-a]pyridine) | Breast Cancer | HCC1937 | 47.7 µM |
Antimicrobial Mechanisms
Derivatives of imidazo[1,2-b]pyridazine have demonstrated a broad spectrum of antimicrobial activities, including antiparasitic and antiviral actions. The versatility of this chemical scaffold allows for modifications that can target specific microbial processes.
A notable strategy in the development of antiparasitic agents from the imidazo[1,2-b]pyridazine core involves the integration of a nitroimidazole scaffold. This approach aims to combine multiple modes of action to enhance efficacy. For instance, a novel 3-nitroimidazo[1,2-b]pyridazine scaffold was designed to fuse the activity of phosphodiesterase (PDE) inhibitors with the nitrosative stress-generating capability of nitroimidazoles. semanticscholar.orgnih.gov
In a study evaluating these compounds against a panel of protozoal parasites, selective and potent activity was observed against Giardia lamblia, with some derivatives exhibiting sub-nanomolar IC50 values. semanticscholar.orgnih.gov Further investigation revealed that the presence of the nitro group was crucial for this high potency, suggesting that the primary mechanism of action is the generation of reactive and toxic species from the reduction of the nitro group by parasitic reductases, leading to radical-induced damage. semanticscholar.org This mechanism is similar to that of established nitro-drugs like metronidazole and benznidazole. semanticscholar.org Interestingly, the contribution of PDE inhibition to the anti-Giardia potency was found to be insignificant in this series of compounds. semanticscholar.org The favorable drug-like properties of these 3-nitroimidazo[1,2-b]pyridazine derivatives, such as low molecular weight and cLogP values, position them as promising candidates for further development in the treatment of giardiasis. semanticscholar.orgnih.gov
The imidazo[1,2-b]pyridazine nucleus has been identified as a novel structural class of picornavirus inhibitors. Certain 2-aminoimidazo[1,2-b]pyridazine derivatives have been synthesized and shown to possess potent and broad-spectrum activity against human rhinoviruses (HRV) and enteroviruses. The nature of the linker between the phenyl and imidazopyridazine moieties, as well as the stereochemistry (E/Z geometry) of substituents, significantly influences the antiviral potency.
Furthermore, research into 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives has revealed their potential as antiviral agents against other viral families. Specifically, compounds such as 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine have been identified as potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. Additionally, other derivatives within this series, namely 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine, have demonstrated inhibitory activity against the replication of varicella-zoster virus (VZV).
Neurobiological Effects
The imidazo[1,2-b]pyridazine scaffold has been explored for its potential in addressing various neurological conditions, including Alzheimer's disease, neuropathic pain, and psychosis.
A significant area of research has been the development of imidazo[1,2-b]pyridazine derivatives as imaging agents for beta-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. These compounds are designed to bind with high affinity and selectivity to Aβ aggregates, enabling their detection through techniques like Positron Emission Tomography (PET).
Structure-activity relationship (SAR) studies have shown that substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring are critical for binding affinity. Derivatives with a 2-(4'-dimethylaminophenyl) moiety have consistently demonstrated desirable binding properties. nih.govresearchgate.netnih.govnih.govnih.gov The binding affinities of these compounds, expressed as inhibition constants (Ki), range from the nanomolar to the micromolar scale. nih.govresearchgate.netnih.govnih.govnih.gov For example, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine has shown a high binding affinity with a Ki value of 11.0 nM. nih.govresearchgate.netnih.govnih.govnih.gov
| Compound Name | Substituent at C2 | Substituent at C6 | Ki (nM) |
| Compound 1 | 4'-Dimethylaminophenyl | H | >1000 |
| Compound 2 | 4'-Dimethylaminophenyl | Cl | 48.3 ± 5.2 |
| Compound 3 | 4'-Dimethylaminophenyl | OCH3 | 25.6 ± 3.1 |
| Compound 4 | 4'-Dimethylaminophenyl | SCH3 | 11.0 ± 1.5 |
| Compound 5 | 4'-Dimethylaminophenyl | O(CH2)2F | 165 ± 18 |
| Compound 6 | 4'-Dimethylaminophenyl | S(CH2)2F | 123 ± 14 |
| Compound 7 | 4'-Aminophenyl | I | 55.4 ± 6.3 |
| Compound 8 | 4'-Methylaminophenyl | I | 21.7 ± 2.5 |
| Compound 9 | 4'-Dimethylaminophenyl | O(CH2)3F | 210 ± 25 |
| Compound 10 | 4'-Dimethylaminophenyl | S(CH2)3F | 189 ± 22 |
Data sourced from in vitro binding assays using synthetic Aβ1-40 aggregates. nih.govnih.gov
These findings suggest that the imidazo[1,2-b]pyridazine scaffold is a promising platform for the development of novel radiotracers for the in vivo imaging of Aβ plaques in the brain.
Imidazo[1,2-b]pyridazine derivatives have shown potential as both antineuropathic and antipsychotic agents. nih.gov Research has indicated that certain derivatives of this scaffold may possess affinities for dopamine receptors, which are key targets for antipsychotic drugs. Specifically, some imidazo[1,2-b]pyridazines have been identified as having selectivity for the D4 dopamine receptor subtype.
In the context of antineuropathic effects, specific derivatives have been investigated for their ability to modulate voltage-gated calcium channels. For instance, 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) and 6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM2) have been identified as blockers of human Cav3.1 voltage-gated calcium channels. These compounds have demonstrated in vivo anti-seizure activity in animal models, suggesting their potential for mitigating neuronal hyperexcitability, a mechanism often implicated in neuropathic pain. Furthermore, these derivatives have shown in vitro neuroprotective effects.
Immunomodulatory Effects
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 plays a crucial role in the signaling pathways of several pro-inflammatory cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFN). researchgate.net These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases.
The mechanism of action of these imidazo[1,2-b]pyridazine derivatives involves allosteric inhibition by binding to the pseudokinase (JH2) domain of Tyk2. researchgate.net This binding stabilizes an autoinhibitory interaction between the JH2 domain and the catalytic (JH1) domain, thereby preventing the activation of Tyk2 and the subsequent downstream signaling cascade. This selective inhibition of the JH2 domain offers a potential advantage over traditional JAK inhibitors that target the highly conserved ATP-binding site in the JH1 domain, which can lead to off-target effects and broader immunosuppression.
One such derivative, a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine compound, has demonstrated high potency and selectivity for Tyk2 JH2. researchgate.net Preclinical studies have shown that this compound is effective in inhibiting IFNγ production in a rat pharmacodynamics model and has demonstrated efficacy in a rat model of adjuvant-induced arthritis. researchgate.net These findings highlight the potential of imidazo[1,2-b]pyridazine-based Tyk2 inhibitors as a novel class of immunomodulatory agents for the treatment of autoimmune and inflammatory disorders.
| Compound | Target | Mechanism of Action | Therapeutic Potential |
| 3-nitroimidazo[1,2-b]pyridazine derivatives | Giardia lamblia | Generation of nitrosative stress via nitro group reduction | Antiparasitic |
| 2-aminoimidazo[1,2-b]pyridazine derivatives | Picornaviruses (HRV, enteroviruses) | Inhibition of viral replication | Antiviral |
| 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives | HCMV, VZV | Inhibition of viral replication | Antiviral |
| 2-(4'-Dimethylaminophenyl)imidazo[1,2-b]pyridazine derivatives | Beta-amyloid plaques | High-affinity binding to Aβ aggregates | Alzheimer's Disease Imaging |
| 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid (DM1) | Cav3.1 voltage-gated calcium channels | Channel blockade | Antineuropathic, Antiseizure |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine | Tyrosine Kinase 2 (Tyk2) JH2 domain | Allosteric inhibition of cytokine signaling | Immunomodulatory, Anti-inflammatory |
Anti-inflammatory Pathways (e.g., COX-2, nitric oxide release)
Substituted Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of key pro-inflammatory enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are critical mediators of the inflammatory response. COX-2 is responsible for the production of prostaglandins, which contribute to pain and swelling, while iNOS generates nitric oxide, a molecule that, in excess, can lead to tissue damage and chronic inflammation.
In a study investigating the anti-inflammatory properties of 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives, two compounds, designated as 5c and 5h, were evaluated for their ability to inhibit COX-2 and iNOS expression in lipopolysaccharide (LPS)-stimulated primary rat microglial cells. researchgate.net Microglial cells are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation.
The research demonstrated that both compound 5c and 5h significantly inhibited the LPS-induced expression of COX-2 in these cells. researchgate.net Furthermore, the study assessed the impact of these compounds on the production of nitric oxide. Following 24 hours of stimulation with LPS, the media supernatants were analyzed, revealing a reduction in the amount of nitric oxide released into the culture media by the cells treated with the Imidazo[1,2-b]pyridazine derivatives. researchgate.net
Table 1: Effect of Imidazo[1,2-b]pyridazine Derivatives on Pro-inflammatory Enzymes
| Compound | Target Enzyme | Cell Type | Stimulus | Outcome |
|---|---|---|---|---|
| 5c | COX-2 | Primary rat microglial cells | LPS (10 ng/mL) | Significant inhibition of expression |
| 5h | COX-2 | Primary rat microglial cells | LPS (10 ng/mL) | Significant inhibition of expression |
| 5c & 5h | iNOS | Primary rat microglial cells | LPS (10 ng/mL) | Reduction in nitric oxide release |
Modulation of Cytokine Production (e.g., IFNγ, IL-12, IL-23)
Derivatives of Imidazo[1,2-b]pyridazine have also been shown to modulate the production of key cytokines, which are signaling molecules that orchestrate the immune response. This modulation is often achieved through the inhibition of specific kinases involved in cytokine signaling pathways. One such critical target is the Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.
Tyk2 plays a pivotal role in the signaling pathways of several pro-inflammatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type 1 interferons (IFN). nih.govrsc.org The signaling of IL-12 and IL-23 is particularly important in the pathogenesis of various autoimmune and inflammatory diseases. nih.gov Consequently, the inhibition of Tyk2 presents a promising therapeutic strategy for these conditions.
Research has led to the identification of a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain. nih.gov By binding to this domain, these compounds allosterically inhibit the function of the Tyk2 catalytic domain, thereby blocking the downstream signaling cascade.
One highly potent and selective Tyk2 JH2 inhibitor, referred to as compound 6 , was evaluated in a rat pharmacodynamics model to determine its effect on cytokine production. nih.gov In this model, inflammation was induced by challenging the rats with IL-12 and IL-18, which are known to stimulate the production of interferon-gamma (IFNγ). The results showed that compound 6 was effective in inhibiting the production of IFNγ in a dose-dependent manner. nih.gov
Table 2: Inhibition of IL-12/IL-18 Induced IFNγ Production by Imidazo[1,2-b]pyridazine Derivative 6
| Compound | Dose (mg/kg) | Inhibition of IFNγ Production (%) | Animal Model |
|---|---|---|---|
| 6 | 1 | 45% | Rat |
| 6 | 10 | 77% | Rat |
This dose-dependent inhibition of IFNγ production highlights the potential of this compound derivatives to modulate key cytokine pathways involved in inflammation and autoimmune diseases. nih.gov
Preclinical Research and Therapeutic Potential
In Vitro Efficacy Studies
In vitro studies are fundamental in the early assessment of a compound's therapeutic potential. For derivatives of imidazo[1,2-b]pyridazin-6-amine, these laboratory-based assays have demonstrated a broad spectrum of biological activity, from inhibiting key enzymes to preventing the aggregation of pathological proteins and affecting the viability of cancer cells.
Cell-based Assays
Cell-based assays are critical for evaluating the effects of a compound on cellular functions and viability. Derivatives of imidazo[1,2-b]pyridazine (B131497) have been assessed in various cell models, demonstrating activities such as cytotoxicity against cancer cells, antiparasitic effects, and the ability to modulate cellular permeability.
Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have shown notable anti-proliferative effects. mdpi.com For instance, in cytotoxicity assays against the IMR-32 human neuroblastoma cell line, one such derivative (compound 5h) led to over 43% cell death at a concentration of 100 μM. mdpi.com Another related compound (5c) was found to cause a dose-dependent reduction in cell proliferation and induce cell cycle arrest in the G0/G1 phase. mdpi.com
Further studies have highlighted the potential of this scaffold against various malignancies and parasitic diseases. Imidazo[1,2-b]pyridazine-containing inhibitors of the TAK1 kinase have demonstrated potent growth inhibition of multiple myeloma cell lines, MPC-11 and H929, with GI50 values as low as 30 nM. nih.gov In the context of infectious diseases, a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine showed in vitro activity against the bloodstream form of Trypanosoma brucei brucei with an EC50 of 0.38 µM. mdpi.com Additionally, some derivatives have been tested for their activity against Leishmania amazonensis. nih.gov
| Compound/Derivative | Assay Type | Cell Line | Key Findings | Reference |
| Compound 5h (phenylpiperazine substituent) | Cytotoxicity Assay | IMR-32 (Neuroblastoma) | >43% cell death at 100 μM; induced caspase 3-mediated apoptosis. | mdpi.com |
| Compound 5c (piperidine substituent) | Proliferation Assay | IMR-32 (Neuroblastoma) | Dose-dependent decrease in cell proliferation; cell cycle arrest at G0/G1. | mdpi.com |
| Compound 26 (TAK1 inhibitor) | Growth Inhibition | MPC-11, H929 (Multiple Myeloma) | GI50 values as low as 30 nM. | nih.gov |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Antiparasitic Assay | T. b. brucei | EC50 = 0.38 µM. | mdpi.com |
| Tyk2 JH2 inhibitor 6 | Permeability Assay | Caco-2 | Exhibited enhanced Caco-2 permeability compared to earlier analogs. | nih.gov |
| PIM Kinase Inhibitors (K00152, K00486) | Cell Survival Assay | Ba/F3 | Inhibited survival of PIM-dependent cells; no significant effect on IL-3-mediated growth in wild-type cells. | semanticscholar.org |
Enzyme Inhibition Assays
The ability of imidazo[1,2-b]pyridazine derivatives to inhibit specific enzymes is a primary mechanism behind their therapeutic potential. A significant body of research has focused on their activity as kinase inhibitors, as well as their effects on other crucial enzymes like acetylcholinesterase.
One derivative, acting as a Tyk2 JH2 inhibitor, demonstrated an IC50 of 817 nM in a human whole blood assay that measures the inhibition of IL-12/IL-18 induced IFNγ production. nih.gov Other derivatives have been identified as potent inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. semanticscholar.org The discovery of imidazo[1,2-b]pyridazines that inhibit Transforming growth factor-β activated kinase (TAK1) has shown promise for treating multiple myeloma; a lead compound inhibited TAK1 with an IC50 of 55 nM. nih.gov
Furthermore, this scaffold has been explored for its activity against kinases in parasites, with some derivatives showing potent inhibition of Plasmodium falciparum CLK1 (PfCLK1). nih.gov In the context of neurodegenerative diseases, certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds displayed potent acetylcholinesterase (AChE) inhibitory activity, with IC50 values between 40 and 50 nM. mdpi.com
| Compound/Derivative Class | Target Enzyme | Key Findings | Reference |
| Tyk2 JH2 Inhibitor (Compound 6) | Tyrosine kinase 2 (Tyk2) | IC50 = 817 nM in human whole blood assay. | nih.gov |
| TAK1 Inhibitor (Compound 26) | TAK1 Kinase | IC50 = 55 nM. | nih.gov |
| 3-nitro-6-amino-imidazo[1,2-b]pyridazines (Compounds 5c, 5h) | Acetylcholinesterase (AChE) | IC50 = 40–50 nM. | mdpi.com |
| Imidazo[1,2-b]pyridazines | PIM Kinases (hPIM1, hPIM2) | Inhibit PIM kinases with low nanomolar potency. | semanticscholar.org |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | DYRKs, CLKs, PfCLK1 | IC50 < 100 nM for DYRKs and CLKs; IC50 = 32 nM for PfCLK1 (Compound 20a). | nih.gov |
Binding Affinity Studies (e.g., Aβ aggregates)
Certain imidazo[1,2-b]pyridazine derivatives have been specifically designed and evaluated for their ability to bind to β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. nih.gov These studies are crucial for the development of potential diagnostic imaging agents for this neurodegenerative condition. nih.govnih.gov
A series of these derivatives were tested for their binding affinity to synthetic Aβ₁₋₄₀ aggregates in vitro. nih.govemory.eduacs.org The binding affinities, measured as inhibition constants (Ki), varied significantly based on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core, ranging from 11.0 nM to over 1000 nM. nih.govnih.gov One of the most promising compounds, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, demonstrated a high binding affinity with a Ki value of 11.0 nM. nih.govemory.eduacs.org The research indicated that a 2-N,N-dimethylaminophenyl group appears to be a key structural feature for achieving desirable binding affinities to Aβ aggregates. nih.gov
| Compound/Derivative | Target | Binding Affinity (Ki) | Key Findings | Reference |
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (Compound 4) | Synthetic Aβ₁₋₄₀ aggregates | 11.0 nM | Showed the highest binding affinity in the series. | nih.govnih.govemory.eduacs.org |
| Various 2- and 6-substituted imidazo[1,2-b]pyridazines | Synthetic Aβ₁₋₄₀ aggregates | 11.0 to >1000 nM | Affinity is highly dependent on substitution patterns. 2-N,N-dimethylaminophenyl moiety appears important for high affinity. | nih.govnih.gov |
In Vivo Efficacy Studies
Following promising in vitro results, the evaluation of imidazo[1,2-b]pyridazine derivatives in living organisms is the next critical step. These in vivo studies aim to confirm the therapeutic efficacy and pharmacodynamic properties of the compounds in relevant disease models.
Animal Models for Specific Diseases
To test the real-world therapeutic potential of imidazo[1,2-b]pyridazine derivatives, researchers use animal models that mimic human diseases. A potent and selective Tyk2 JH2 inhibitor from this class was evaluated in a rat model of autoimmune disease. nih.gov The compound proved to be fully efficacious in a rat adjuvant arthritis (AA) model, demonstrating its potential as an anti-inflammatory agent. nih.gov
Pharmacodynamic Models
Pharmacodynamic (PD) models are used to study the biochemical and physiological effects of a drug on the body. These models help to understand the dose-response relationship and the drug's mechanism of action in a living system. A Tyk2 JH2 inhibitor based on the imidazo[1,2-b]pyridazine scaffold was assessed in a rat PD model designed to measure the inhibition of cytokine production. nih.gov The study found that the compound was highly effective at inhibiting the production of interferon-gamma (IFNγ) induced by interleukin-12 (B1171171) (IL-12) and interleukin-18 (IL-18), confirming its target engagement and functional effect in vivo. nih.gov
Locomotor Activity Studies
In the preclinical evaluation of novel therapeutic compounds, it is crucial to assess their effects on the central nervous system, including potential impacts on motor function. Studies on certain imidazo[1,2-b]pyridazine derivatives have included assessments of in vivo locomotor activity.
In one such study, novel synthesized imidazo[1,2-b]pyridazine analogues containing piperazine (B1678402) and morpholine (B109124) moieties were evaluated for their antimycobacterial properties and their effect on locomotor activity in animal models. researchgate.net The assessment was conducted using standard apparatus such as a photoactometer and a rotarod. researchgate.net This type of analysis is essential to determine if the compounds possess any sedative or stimulant effects that could influence their therapeutic utility or safety profile. The imidazo[1,2-b]pyridazine scaffold is noted in the broader literature for being a component of antimycobacterial agents that have been studied for their in vivo locomotor activity. researchgate.net
Toxicity and Safety Profiles in Preclinical Assessments
The evaluation of toxicity and safety is a critical step in the preclinical development of any potential drug candidate. For derivatives of the imidazo[1,2-b]pyridazine scaffold, this involves a range of in vitro and in vivo studies to identify potential liabilities.
A key goal in the development of new therapeutic agents is to create compounds with high potency and minimal toxicity. researchgate.net Research into imidazo[1,2-b]pyridazine derivatives has led to the identification of compounds with favorable safety profiles. For instance, compound 22 , a potent and selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, demonstrated a robust safety profile in preclinical evaluations before advancing to clinical trials. nih.gov
Lead Optimization and Development of Novel Therapeutic Agents
The imidazo[1,2-b]pyridazine scaffold has served as a foundation for extensive lead optimization campaigns aimed at discovering novel therapeutic agents for a variety of diseases. researchgate.net This process involves systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
One successful example of lead optimization led to the development of Q203 , an imidazo[1,2-a]pyridine (B132010) amide that entered clinical trials as a potent agent against multi-drug-resistant tuberculosis. researchgate.netnih.gov The optimization process revealed that factors such as the amide linker and the lipophilicity of the amine component were critical for improving both in vitro and in vivo efficacy. nih.gov
Similarly, structure-activity relationship (SAR) studies of imidazo[1,2-b]pyridazine derivatives led to the identification of a highly potent and selective Tyk2 JH2 inhibitor, designated as compound 6 . nih.gov This compound proved effective in preclinical models of inflammatory disease. nih.gov In the realm of oncology, the scaffold has been used to develop covalent inhibitors of KRAS G12C, resulting in the identification of I-11 as a potent lead compound. rsc.org Other research has produced potent inhibitors of mTOR kinase and Bruton's tyrosine kinase (BTK), with the BTK inhibitor TM471-1 (compound 22) advancing to Phase I clinical trials for B cell malignancies. nih.govmedchemexpress.com
The synthesis of novel derivatives is a cornerstone of these optimization efforts. Researchers have developed various synthetic routes, such as the Groebke–Blackburn–Bienaymé three-component reaction and Suzuki coupling, to create diverse libraries of imidazo[1,2-b]pyridazine compounds for biological screening. rsc.orgnih.govthesciencein.org These efforts have yielded compounds with potent antimicrobial, antimalarial, and kinase inhibitory activities. nih.govthesciencein.org
| Compound Name/Series | Therapeutic Target/Application | Key Optimization Findings | Reference |
|---|---|---|---|
| Q203 (Imidazo[1,2-a]pyridine amide) | Anti-tuberculosis (MDR/XDR-TB) | Amide linker and lipophilicity are crucial for in vivo efficacy and pharmacokinetic profile. | researchgate.netnih.gov |
| TM471-1 (Compound 22) | BTK inhibitor (B cell malignancies) | Achieved high potency (IC50 1.3 nM) and excellent kinase selectivity; advanced to Phase I trials. | nih.gov |
| Compound 6 | Tyk2 JH2 inhibitor (Inflammatory diseases) | Substitution on the 2-oxo-1,2-dihydropyridine ring improved metabolic stability and permeability. | nih.gov |
| Compound I-11 | Covalent KRAS G12C inhibitor (Cancer) | Identified as a potent lead compound from a library synthesized via the GBB reaction. | rsc.org |
| Compounds 2f and 2g | Antimicrobial and Antimalarial | Exhibited good activity against various bacteria and Plasmodium falciparum. | thesciencein.org |
Potential for Radiotracer Development for PET/SPECT Imaging
The imidazo[1,2-b]pyridazine scaffold and its close structural analogs, like imidazo[1,2-a]pyridines, are promising candidates for the development of radiotracers for non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net These imaging modalities rely on the detection of radioisotopes to visualize and measure biological processes in vivo. nih.gov
PET and SPECT are powerful tools in both clinical diagnostics and preclinical research, enabling the study of cancer, neurological disorders, and cardiac conditions. nih.govnih.gov The development of novel radiotracers is essential for targeting specific molecules and pathways.
Research has shown that imidazo[1,2-b]pyridazine-based compounds can be developed as radioligands for imaging key biological targets like the tropomyosin receptor kinase (Trk) family. researchgate.net These proteins are implicated in neurological disorders and cancer, making them important targets for imaging. Small molecule inhibitors from this class have been selected for radiolabeling with PET isotopes such as carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F). researchgate.net
Computational Chemistry and Theoretical Studies
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are frequently employed to investigate the interactions between imidazo[1,2-b]pyridazine (B131497) derivatives and their biological targets. These studies help elucidate the structural basis for their activity and guide the rational design of new analogues with improved affinity and selectivity.
Docking studies have successfully predicted the binding modes of imidazo[1,2-b]pyridazine-based inhibitors for a variety of protein kinases, which are common targets for this scaffold. researchgate.net
PIM Kinases: A high-resolution crystal structure of a PIM-1 inhibitor complex revealed that imidazo[1,2-b]pyridazines can interact with the N-terminal lobe helix αC instead of the typical kinase hinge region. semanticscholar.org This unusual binding mode contributes to the enhanced selectivity of this scaffold compared to conventional type I kinase inhibitors. semanticscholar.org The trifluoro-methoxy moiety of one potent inhibitor was suggested to favorably interact with the side chain of Arg122. semanticscholar.org
Tyrosine Kinase 2 (Tyk2) JH2 Domain: A cocrystal structure of an imidazo[1,2-b]pyridazine derivative (compound 6c ) bound to the Tyk2 JH2 pseudokinase domain showed interactions through two primary hydrogen bond networks. One network forms at the hinge region, with hydrogen bonds between the C8 methylamino group and the carbonyl of Val690, and between the N1 of the imidazo[1,2-b]pyridazine core and the NH of Val690. A second network occurs near the gatekeeper residue, involving hydrogen bonds from the C3 amide carbonyl to the NH of Lys642 and, via a water molecule, to the carbonyl of Glu688. nih.gov
FLT3 Kinase: To understand the activity of imidazo[1,2-b]pyridazine derivatives against FMS-like tyrosine kinase 3 (FLT3), docking studies were performed. Analogues were designed to place substituents at the 3-position of the heterocycle to interact with a specific pocket lined by amino acid residues A642, K644, V675, F691, and L767. nih.gov
PI3Kα: Molecular docking of a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, a related scaffold, into the active site of PI3Kα (PDB code: 4ZOP) showed the formation of two conventional hydrogen bonds with residues Lys802 and Gln859. The binding was further stabilized by hydrophobic interactions, including van der Waals forces, pi-pi T-shaped interactions, and pi-sulfur interactions. nih.gov
Computational studies, validated by experimental assays, have been instrumental in predicting and confirming the binding affinities of imidazo[1,2-b]pyridazine derivatives. These affinities are often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki).
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated potent inhibitory activities against a range of kinases, often in the low nanomolar range. semanticscholar.orgnih.gov For instance, compound 34f showed nanomolar inhibitory activity against recombinant FLT3-ITD and FLT3-D835Y with IC50 values of 4 nM and 1 nM, respectively. nih.gov Another compound, K00135 , was identified as a PIM kinase inhibitor, and isothermal titration calorimetry confirmed its binding to PIM1 with a dissociation constant (KD) of 25 nmol/L. semanticscholar.org In the pursuit of mTOR inhibitors, compounds A17 and A18 were found to have IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov Furthermore, the representative compound 15m potently inhibited TRKWT, TRKG595R, and TRKG667C with IC50 values of 0.08 nM, 2.14 nM, and 0.68 nM, respectively. nih.gov
| Compound | Target | Binding Affinity (IC50/Ki/KD) |
|---|---|---|
| 34f | FLT3-ITD | 4 nM (IC50) nih.gov |
| 34f | FLT3-D835Y | 1 nM (IC50) nih.gov |
| K00135 | PIM1 | 25 nM (KD) semanticscholar.org |
| A17 | mTOR | 0.067 µM (IC50) nih.gov |
| A18 | mTOR | 0.062 µM (IC50) nih.gov |
| 6 | Tyk2 JH2 | 0.086 nM (Ki) nih.gov |
| 15m | TRKWT | 0.08 nM (IC50) nih.gov |
| 15m | TRKG595R | 2.14 nM (IC50) nih.gov |
| 15m | TRKG667C | 0.68 nM (IC50) nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing solely on Imidazo[1,2-b]pyridazin-6-amine are not extensively detailed in the reviewed literature, the principles of SAR are fundamental to the optimization of this scaffold. nih.gov SAR studies have revealed key structural determinants for activity. For instance, substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine core are known to dictate kinase selectivity and potency. nih.gov The optimization of substituents at the 3- and 6-positions has been shown to increase IKKβ inhibitory activity. nih.gov For related heterocyclic compounds like 8-amino-imidazo[1,5-a]pyrazines, 3D-QSAR models have been developed, showing that steric and hydrophobic interactions are significant contributing factors to their enhanced biological activity. japsonline.com Such computational models are crucial for guiding the synthesis of new derivatives with improved therapeutic potential.
Prediction of Drug-like Properties and ADME Characteristics
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is a critical step in evaluating the therapeutic potential of imidazo[1,2-b]pyridazine derivatives. In silico models and in vitro assays are used to assess properties like permeability and metabolic stability early in the drug discovery pipeline.
The Caco-2 permeability assay is a widely accepted in vitro model for predicting the oral absorption of drug candidates in humans. europa.eu For a series of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, Caco-2 permeability was a key parameter for optimization. It was found that substituting the N1-position of a linked 2-oxo-1,2-dihydropyridine ring with a 2-pyridyl group significantly enhanced Caco-2 permeability. This improvement was attributed to the potential for forming intramolecular hydrogen bonds, which can mask polar groups and facilitate membrane transport. nih.gov
Metabolic stability is a crucial factor for achieving sufficient in vivo exposure. Imidazo[1,2-b]pyridazine derivatives have been evaluated for their stability in liver microsomes, which contain the primary drug-metabolizing enzymes. In the development of Tyk2 JH2 inhibitors, a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs showed dramatically improved metabolic stability compared to a previous 6-anilino series. nih.gov Specifically, replacing an N-methyl group with an N-cyclopropyl group on the pyridone ring of compound 6a to yield 6b led to a substantial improvement in liver microsomal stability. nih.gov Similarly, compound 34f , an FLT3 inhibitor, was found to have acceptable metabolic stability for in vivo experiments. nih.gov
| Compound Series/Number | ADME Parameter | Finding |
|---|---|---|
| 6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazines | Caco-2 Permeability | N1-(2-pyridyl) substitution enhanced permeability, likely due to intramolecular hydrogen bonding. nih.gov |
| Compound 6b | Liver Microsomal Stability | N-cyclopropyl substitution improved stability, with recoveries of 88% (human), 71% (rat), and 39% (mouse). nih.gov |
| Compound 34f | Metabolic Stability | Considered acceptable for in vivo experiments. nih.gov |
Quantum Chemical Simulations and Electronic Properties
Quantum chemical simulations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of heterocyclic compounds. These calculations can predict a variety of molecular properties that govern the behavior of this compound.
The primary goal of these simulations is to solve the electronic Schrödinger equation to determine the electron distribution and energy levels within the molecule. A typical approach involves geometry optimization of the molecule to find its most stable three-dimensional structure. Following optimization, further calculations can elucidate key electronic properties. For related imidazo[1,2-a]pyridine (B132010) derivatives, such studies have been performed to understand their structure-activity relationships.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. Time-Dependent DFT (TD-DFT) calculations are often used to correlate these electronic transitions with experimental absorption spectra. For a series of 2-(imidazo[1,5-a]pyridin-3-yl)phenols functionalized with a BF2 group, the HOMO-LUMO energy gap was found to correlate with the electronic properties of substituents, influencing the molecule's emission color.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red-colored regions on the map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions signify electron-deficient areas (positive potential), prone to nucleophilic attack. For heterocyclic systems, the nitrogen atoms are typically associated with regions of negative electrostatic potential.
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).
These parameters provide a quantitative basis for comparing the reactivity of different molecules within the imidazopyridazine family.
Table 1: Hypothetical Electronic Properties of this compound This table is illustrative and based on general values for similar heterocyclic compounds, as specific data for this compound is not available.
| Parameter | Value |
|---|---|
| EHOMO | -6.5 eV |
| ELUMO | -1.5 eV |
| Energy Gap (ΔE) | 5.0 eV |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 1.5 eV |
| Electronegativity (χ) | 4.0 eV |
| Chemical Hardness (η) | 2.5 eV |
| Softness (S) | 0.4 eV⁻¹ |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.
Conformational Analysis: This process involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. For this compound, the primary source of conformational flexibility would be the rotation around the C6-N bond of the amine group. A Potential Energy Surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step. This reveals the energy minima corresponding to stable conformers and the energy barriers separating them. Studies on substituted imidazo-[1,2-a]pyrazines have utilized PES scans to identify stable rotameric forms, which were found to be stabilized by intramolecular hydrogen bonds. The relative populations of these conformers can be estimated using the Boltzmann distribution, which is crucial for understanding which shapes the molecule is likely to adopt under physiological conditions.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and translations. These simulations are particularly useful for studying how the molecule interacts with its environment, such as a solvent or a biological target like a protein.
In the context of drug design, MD simulations are frequently used to study the stability of a ligand bound to a protein's active site. For example, MD simulations have been employed to investigate the binding modes and stability of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with their target enzymes. scielo.brnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity and selectivity. The root-mean-square deviation (RMSD) of the molecule's atoms over the simulation time is often monitored to assess the stability of its conformation or its binding pose within a receptor.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-a]pyridine |
| Imidazo[1,2-a]pyrazine |
Future Directions and Emerging Research Areas
Development of Novel Imidazo[1,2-b]pyridazin-6-amine Derivatives with Enhanced Specificity and Potency
The development of novel derivatives from the imidazo[1,2-b]pyridazine (B131497) core is a primary focus of ongoing research, aiming to improve both the potency and selectivity of these compounds as therapeutic agents. nih.gov Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new molecules. nih.govsemanticscholar.org
Researchers have synthesized and evaluated numerous derivatives, demonstrating that substitutions at various positions on the imidazo[1,2-b]pyridazine ring system can significantly influence biological activity. For instance, in the pursuit of PIM kinase inhibitors for treating hematopoietic malignancies, SAR studies revealed that specific chemical groups at the R1 and R2 positions of the scaffold are critical for inhibitory activity. semanticscholar.org Similarly, the design of mTOR inhibitors led to the synthesis of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives that showed significant anti-proliferative activity against non-small cell lung cancer cell lines. nih.gov
Key research findings in the development of novel derivatives include:
As Tyk2 JH2 Inhibitors: A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were developed, showing improved metabolic stability over previous 6-anilino versions. nih.gov The N1-substituent on the pyridone ring was found to be crucial, with a 2-pyridyl group enhancing Caco-2 permeability. nih.gov Further modifications at the C3 position, such as the introduction of an enantiomeric (1R,2S)-2-fluorocyclopropyl group, enhanced Tyk2 JH2 affinity by fourfold. nih.gov
As CDK12/13 Inhibitors: Novel imidazo[1,2-b]pyrazine-based covalent inhibitors of CDK12/13 have been designed for triple-negative breast cancer (TNBC). nih.gov Compound 24 from this series emerged as a highly potent inhibitor, forming a covalent bond with Cys1039 of CDK12 and effectively suppressing the proliferation of TNBC cell lines. nih.gov
As BTK Inhibitors: An imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), was identified as a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). nih.gov It exhibited potent BTK inhibition (IC50 1.3 nM) and excellent selectivity across a panel of 310 kinases. nih.gov
As TAK1 Kinase Inhibitors: Researchers discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines with an appropriate aryl substituent at the 3-position can inhibit TAK1 at nanomolar concentrations, showing potential as treatments for multiple myeloma. rsc.org
These examples highlight a common strategy: modifying substituents at key positions of the imidazo[1,2-b]pyridazine core to optimize interactions with the target protein, thereby enhancing potency and selectivity. nih.govrsc.org
| Derivative Class | Target | Key Findings | Lead Compound Example | Potency (IC50/Ki) |
|---|---|---|---|---|
| 6-(2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino imidazo[1,2-b]pyridazines | Tyk2 JH2 | Improved metabolic stability and permeability. nih.gov | Compound 6 | Ki = 0.086 nM nih.gov |
| Imidazo[1,2-b]pyrazine-based covalent inhibitors | CDK12/13 | Covalently binds to Cys1039; potent against TNBC cells. nih.gov | Compound 24 | CDK12 IC50 = 15.5 nM; CDK13 IC50 = 12.2 nM nih.gov |
| Imidazo[1,2-b]pyridazine derivatives | BTK | Potent, irreversible, and highly selective; complete tumor regression in a xenograft model. nih.gov | TM471-1 (Compound 22) | IC50 = 1.3 nM nih.gov |
| 6-substituted morpholine/piperazine imidazo[1,2-b]pyridazines | TAK1 | Inhibits TAK1 at nanomolar concentrations; active against multiple myeloma cell lines. rsc.org | Compound 26 | IC50 = 55 nM rsc.org |
| 3,6-disubstituted imidazo[1,2-b]pyridazines | PIM Kinases | Interact with the NH2-terminal lobe rather than the kinase hinge region, enhancing selectivity. semanticscholar.org | K00135 | Low nanomolar potency. semanticscholar.org |
| Imidazo[1,2-b]pyridazine diaryl urea derivatives | mTOR | Significant anti-proliferative activity against non-small cell lung cancer cell lines. nih.gov | Compound A18 | IC50 = 0.062 μM nih.gov |
Exploration of New Therapeutic Applications Beyond Current Scope
The imidazo[1,2-b]pyridazine scaffold has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties. researchgate.netnih.gov This versatility encourages the exploration of this chemical class for new therapeutic indications.
Emerging research areas include:
Antiparasitic Agents: Derivatives have been investigated as inhibitors of kinases in parasites like Plasmodium falciparum (the causative agent of malaria) and Leishmania amazonensis. researchgate.netnih.gov Specifically, 3,6-disubstituted imidazo[1,2-b]pyridazines have shown potent inhibition of Plasmodium falciparum CLK1. nih.gov Compounds targeting Toxoplasma gondii calcium-dependent protein kinase 1 have been shown to reduce the parasite burden in mice. dergipark.org.tr
Antiviral Activity: A novel class of imidazo[1,2-b]pyridazine derivatives has been identified with potent and broad-spectrum activity against human picornaviruses, which are responsible for the common cold and other illnesses. acs.org
Neurodegenerative Diseases: Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.govacs.org One derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, showed high binding affinity (Ki = 11.0 nM) and is considered a candidate for developing PET radiotracers to image these plaques. nih.govacs.org
Neglected Tropical Diseases: Recently, the imidazo[1,2-b]pyridazine scaffold has been explored as a potential treatment for eumycetoma, a chronic fungal infection. researchgate.net A series of 44 derivatives were synthesized, with 17 showing promising activity against Madurella mycetomatis, the primary causative agent. researchgate.net
Anti-tuberculosis Agents: While research has focused on the related imidazo[1,2-a]pyridine (B132010) scaffold for tuberculosis, the broad anti-infective potential of the pyridazine (B1198779) core suggests this could be a future avenue of exploration. nih.gov
Application in Material Chemistry and Other Non-Medicinal Fields
Beyond medicine, the unique chemical properties of the imidazo[1,2-b]pyridazine nucleus lend themselves to applications in other fields, particularly material science.
Organic Light-Emitting Diodes (OLEDs): The imidazo[1,2-b]pyridazine (IMP) core has been identified as an n-type unit suitable for use in red phosphorescent OLEDs. dergipark.org.trresearchgate.net
Photochromic Materials: Researchers have reported the development of photochromic hybrid materials based on imidazo[1,2-b]pyridazine and iodoargentate. dergipark.org.tr
Chemical Reagents: The IMP framework has been used to create brominating reagents for use in organic synthesis. dergipark.org.trdergipark.org.tr
Fluorophores: While research has focused on the related imidazo[1,5-a]pyridine (B1214698) scaffold, its application in creating fluorophores for use in white LEDs and anti-counterfeiting suggests a potential parallel application for imidazo[1,2-b]pyridazine derivatives. rsc.org
Advanced In Silico Screening and Design Methodologies
The integration of computational methods is accelerating the discovery and optimization of imidazo[1,2-b]pyridazine-based compounds. These in silico approaches allow for more rational and efficient drug design.
Molecular Docking: This technique is widely used to predict the binding modes of imidazo[1,2-b]pyridazine derivatives with their protein targets. For example, docking studies of pyridazinone derivatives with monoamine oxidase B (MAO-B) revealed key interactions that were beneficial for inhibition. mdpi.com Similarly, modeling the interaction of derivatives with T-type calcium channels helped to understand their mechanism of action and guide future optimization. researchgate.net
Pharmacokinetic Prediction: Computational tools like SwissADME and PreADMET are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives early in the design process. researchgate.net
Chemogenomic Approaches: A chemogenomic approach was instrumental in identifying a class of 6-Anilino imidazopyridazines as Tyk2 JH2 ligands, demonstrating the power of combining chemical and genomic data to find new drug candidates. nih.gov
These computational methodologies enable researchers to screen large virtual libraries of compounds, prioritize candidates for synthesis, and refine their structures to improve potency, selectivity, and drug-like properties, thereby streamlining the development process. nih.govresearchgate.net
Clinical Translation and Drug Development Pathways
The ultimate goal for many imidazo[1,2-b]pyridazine derivatives is their successful translation into clinical therapies. This pathway involves rigorous preclinical and clinical development.
The journey from a promising lead compound to an approved drug is lengthy and challenging. It begins with extensive preclinical testing, including in vivo efficacy studies in animal models and detailed pharmacokinetic and safety profiling. For example, the BTK inhibitor TM471-1 underwent evaluation in a xenograft model, where it demonstrated significant tumor growth inhibition, a critical step in its preclinical development. nih.gov Similarly, an mTOR inhibitor, compound A17, showed a notable anticancer effect in a nude mice A549 xenograft model. nih.gov
A key success story for the imidazo[1,2-b]pyridazine scaffold is ponatinib (B1185), a potent kinase inhibitor used in the treatment of chronic myeloid leukemia. researchgate.netresearchgate.net More recently, the potent and selective BTK inhibitor TM471-1 (compound 22) has successfully advanced into Phase I clinical trials, highlighting the ongoing clinical potential of this compound class. nih.gov The development of TAK-593, a VEGFR2 kinase inhibitor, also reached the clinical trial phase. researchgate.net
The development pathway for these compounds underscores the importance of not only potent biological activity but also favorable drug-like properties, such as oral bioavailability and metabolic stability, which are often key challenges to overcome. nih.gov
Q & A
Q. What are common synthetic routes for imidazo[1,2-b]pyridazin-6-amine derivatives?
The synthesis typically involves condensation of substituted pyridazines with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate under controlled conditions. Transition-metal catalysis (e.g., copper or palladium) is widely used for cross-coupling reactions to introduce aryl/heteroaryl groups. For example, Friedländer’s method employs 3-amino-2-formylimidazo[1,2-a]pyridine with aldehydes/ketones to form fused derivatives . Optimized conditions include catalysts like Cu(acac)₂ or Pd(PPh₃)₄, with solvents such as DMF or THF at 80–120°C for 6–24 hours.
Q. How can the purity and structural integrity of this compound derivatives be validated?
Characterization involves:
Q. What are the primary biological targets of this compound derivatives?
Q. How do structural modifications impact solubility and bioavailability of this compound derivatives?
Substituents at the 3-position (e.g., trifluoromethoxy in SGI-1776) enhance lipophilicity but reduce aqueous solubility. Introducing polar groups (e.g., sulfoxides in ) improves solubility without compromising activity. For instance, N-(3-(methylsulfinyl)phenyl)-3-(4-(methylsulfinyl)phenyl)-imidazo[1,2-b]pyridazin-6-amine showed 10-fold higher solubility than non-sulfoxidized analogues while retaining antiplasmodial activity .
Q. What strategies resolve contradictions in kinase selectivity profiles across derivatives?
- Docking studies : Filter criteria (e.g., aromatic CH–O bonds vs. classical ATP-mimetic H-bonds) can explain divergent selectivity. Pierce et al. identified inhibitors with Ki values spanning 0.091–4.5 mM using this approach .
- Proteome-wide screening : Off-target effects (e.g., SGI-1776’s Flt-3/haspin inhibition ) require validation via kinome-wide assays.
Q. How can synthetic challenges in scaling up this compound derivatives be addressed?
- Continuous flow synthesis : Reduces reaction times and improves yield consistency .
- Automated purification : Pre-TLC or prep-HPLC (e.g., antiplasmodial derivative purification in ) ensures reproducibility.
- Solvent optimization : DMSO or ethanol (81 mg/mL solubility for SGI-1776 ) facilitates formulation for in vivo studies.
Q. What are emerging applications beyond oncology?
- Antiplasmodial activity : Derivatives with pyrazine substituents (e.g., 3-(4-(methylsulfinyl)phenyl)-N-(pyrazin-2-yl)this compound ) inhibit Plasmodium falciparum with IC₅₀ < 100 nM .
- Neurodegenerative research : BBB-permeable derivatives (e.g., SRI-42127 ) target RNA-binding proteins like HuR.
Methodological Considerations
Q. How to design SAR studies for this compound derivatives?
- Core modifications : Compare imidazo[1,2-b]pyridazine with triazolo-pyridazines () to assess ring system impact.
- Substituent libraries : Test alkyl/aryl groups at positions 3, 6, and 8 (e.g., morpholinomethyl in LY2784544 ).
- In silico modeling : Prioritize compounds with predicted ADMET profiles using tools like Schrödinger’s QikProp.
Q. What analytical methods resolve conflicting bioactivity data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
